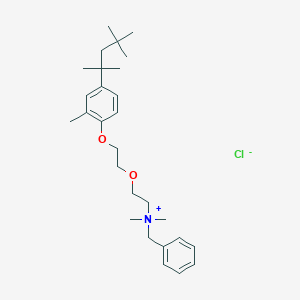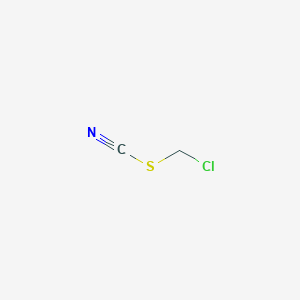
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole (DDO) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDO is a member of the benzimidazole family of compounds and has a unique molecular structure that makes it a promising candidate for research in drug discovery, materials science, and other areas.
Mechanism Of Action
The mechanism of action of 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been shown to inhibit the activity of certain bacterial and viral enzymes, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Biochemical And Physiological Effects
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has also been shown to inhibit the activity of certain bacterial and viral enzymes, leading to the inhibition of bacterial and viral growth.
Advantages And Limitations For Lab Experiments
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has several advantages as a research tool. It is relatively easy to synthesize and has a unique molecular structure that makes it a promising candidate for research in drug discovery and materials science. However, 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole also has some limitations. It is a highly reactive compound that can be difficult to handle, and its synthesis requires careful attention to reaction conditions and purity of starting materials.
Future Directions
There are several future directions for research on 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole. One area of interest is the development of new drugs based on the structure of 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole. Researchers are also investigating the use of 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole as a fluorescent probe for imaging applications. Additionally, there is ongoing research into the mechanism of action of 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole and its potential applications in treating various diseases.
Synthesis Methods
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole can be synthesized through a multistep process involving the reaction of 2,4-pentanedione and o-phenylenediamine in the presence of a catalyst. The resulting product is then subjected to further reactions to form the final compound. The synthesis of 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole is a complex process that requires careful attention to the reaction conditions and purity of the starting materials.
Scientific Research Applications
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties. 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has also been investigated for its potential use as a fluorescent probe for imaging applications.
properties
CAS RN |
137027-51-1 |
|---|---|
Product Name |
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole |
Molecular Formula |
C12H12N4O2 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2,6-diamino-3,4-dimethylpyrano[3,4-e]benzimidazol-7-one |
InChI |
InChI=1S/C12H12N4O2/c1-5-3-6-7(4-18-11(17)8(6)13)9-10(5)16(2)12(14)15-9/h3-4H,13H2,1-2H3,(H2,14,15) |
InChI Key |
IYPSSTXPOKBOPU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=O)OC=C2C3=C1N(C(=N3)N)C)N |
Canonical SMILES |
CC1=CC2=C(C(=O)OC=C2C3=C1N(C(=N3)N)C)N |
Other CAS RN |
137027-51-1 |
synonyms |
2,6-diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole DDOB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















